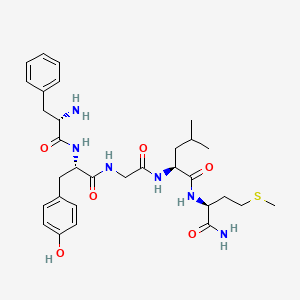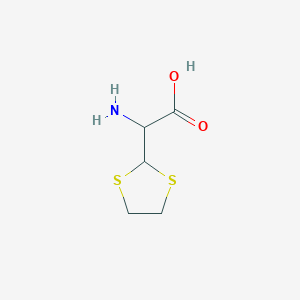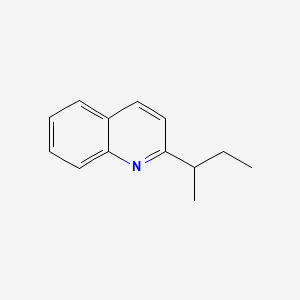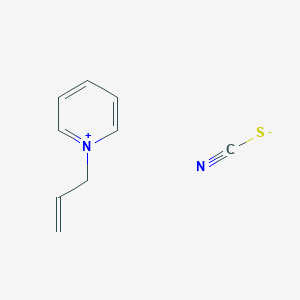![molecular formula C13H21NO2 B14716523 3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol) CAS No. 20915-19-9](/img/structure/B14716523.png)
3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di(3-hydroxypropyl)-p-toluidine is an organic compound with the molecular formula C13H21NO2 It is characterized by the presence of a p-toluidine core substituted with two 3-hydroxypropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(3-hydroxypropyl)-p-toluidine typically involves the reaction of p-toluidine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of p-toluidine attacks the electrophilic carbon of 3-chloropropanol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of N,N-Di(3-hydroxypropyl)-p-toluidine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di(3-hydroxypropyl)-p-toluidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones.
Reduction: The major products are secondary amines.
Substitution: The major products are halogenated or esterified derivatives.
Aplicaciones Científicas De Investigación
N,N-Di(3-hydroxypropyl)-p-toluidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Di(3-hydroxypropyl)-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Di(3-hydroxypropyl)-m-toluidine
- N,N-Di(3-hydroxypropyl)-o-toluidine
Comparison
N,N-Di(3-hydroxypropyl)-p-toluidine is unique due to its specific substitution pattern on the p-toluidine core. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its meta- and ortho-substituted analogs. For example, the para-substitution may result in different steric and electronic effects, influencing the compound’s interaction with molecular targets and its overall stability.
Propiedades
Número CAS |
20915-19-9 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-[N-(3-hydroxypropyl)-4-methylanilino]propan-1-ol |
InChI |
InChI=1S/C13H21NO2/c1-12-4-6-13(7-5-12)14(8-2-10-15)9-3-11-16/h4-7,15-16H,2-3,8-11H2,1H3 |
Clave InChI |
BXUFDSCAFKFQHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(CCCO)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)


![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)








